molecular formula C12H16F2N2 B8162903 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline

Cat. No.: B8162903
M. Wt: 226.27 g/mol
InChI Key: HWROECGQUBOREL-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline is a chemical compound that features a piperidine ring substituted with two fluorine atoms at the 3-position and an aniline moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline is unique due to the presence of both the difluoropiperidine and methylaniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-10(15)3-4-11(9)16-6-2-5-12(13,14)8-16/h3-4,7H,2,5-6,8,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWROECGQUBOREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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